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Compound of Interest

Compound Name: Methoxyadiantifoline

Cat. No.: B038597 Get Quote

Disclaimer: As of October 2025, publicly accessible spectroscopic data for

Methoxyadiantifoline is limited. To provide a comprehensive technical guide that meets the

specified requirements, this document utilizes spectroscopic data for the well-characterized,

structurally complex natural product, Quercetin, as a representative example. The experimental

protocols and data presentation are illustrative of the methodologies applied in the structural

elucidation of novel natural products like Methoxyadiantifoline.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed overview of the spectroscopic techniques central to the characterization of complex

organic molecules.

Introduction to Spectroscopic Analysis in Natural
Product Research
The structural elucidation of natural products is a cornerstone of drug discovery and

development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process.

Each technique provides unique and complementary information about the molecular structure,

connectivity, and functional groups of a compound. This guide presents the spectroscopic data

for Quercetin and outlines the experimental protocols for acquiring such data, serving as a

blueprint for the analysis of compounds like Methoxyadiantifoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b038597?utm_src=pdf-interest
https://www.benchchem.com/product/b038597?utm_src=pdf-body
https://www.benchchem.com/product/b038597?utm_src=pdf-body
https://www.benchchem.com/product/b038597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Spectroscopic Data for
Quercetin
The following tables summarize the quantitative NMR, MS, and IR data for Quercetin.

NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin in DMSO-d₆.

Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2 147.2 - - -

3 135.7 - - -

4 175.8 - - -

5 160.7 12.50 s -

6 98.1 6.19 d 2.0

7 164.0 - - -

8 93.3 6.40 d 2.0

9 156.1 - - -

10 103.0 - - -

1' 122.0 - - -

2' 115.0 7.68 d 2.2

3' 145.0 - - -

4' 147.8 - - -

5' 115.6 6.88 d 8.5

6' 120.0 7.54 dd 8.5, 2.2
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Data compiled from publicly available spectral databases.

Mass Spectrometry Data
Table 2: Mass Spectrometry Data for Quercetin.[1]

Parameter Value

Molecular Formula C₁₅H₁₀O₇

Molecular Weight 302.24 g/mol

Ionization Mode
Electrospray Ionization (ESI), Negative Ion

Mode

[M-H]⁻ (m/z) 301.03

Major Fragment Ions (m/z) 178.9, 151.0, 121.0

Infrared Spectroscopy Data
Table 3: Infrared (IR) Spectroscopy Data for Quercetin.[2]

Wavenumber (cm⁻¹) Assignment

3400-3200 (broad) O-H stretching (phenolic)

1660 C=O stretching (ketone)

1610, 1520, 1450 C=C stretching (aromatic)

1380 O-H bending (phenolic)

1200-1000 C-O stretching

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon and proton framework of the molecule, including

connectivity through-bond correlations.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Approximately 5-10 mg of the purified compound (e.g., Quercetin) is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64)

to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the low natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are

utilized to establish proton-proton couplings (COSY), direct carbon-proton correlations

(HSQC), and long-range carbon-proton correlations (HMBC).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and

to gain structural information from fragmentation patterns.[3]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[4]

Sample Preparation:
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A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

The stock solution is further diluted to a working concentration of 1-10 µg/mL.

Data Acquisition (LC-MS/MS):

The sample is injected into the LC system, where it is separated from any remaining

impurities on a C18 column.

The eluent from the LC is introduced into the mass spectrometer's ion source (e.g.,

Electrospray Ionization - ESI).

Full scan mass spectra are acquired in both positive and negative ion modes to determine

the mass of the molecular ion.

Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and

subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

A small amount of the solid, purified compound is placed directly onto the ATR crystal.

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is collected.

The sample spectrum is then recorded.
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The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Structure Elucidation

Output

Natural Product Source
(e.g., Plant Material)

Extraction & Purification
(e.g., Chromatography)

Isolated Pure Compound

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(HRMS, MS/MS) IR Spectroscopy

Data Integration & Analysis

Structure Determination

Final Chemical Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b038597?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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